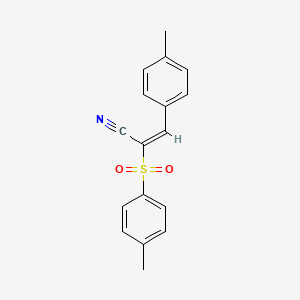
(E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (E)-3-(p-tolyl)-2-(p-tolylsulfonyl)acrylonitrile and is a member of the sulfonyl-containing acrylonitrile family.
Mechanism of Action
The mechanism of action of (E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is not well understood. However, it has been suggested that the sulfonyl group in the compound plays a crucial role in its electronic properties, making it an excellent candidate for use in organic electronics.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. However, it has been demonstrated that the compound is relatively non-toxic and does not exhibit any significant cytotoxic effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of (E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is its ease of synthesis. The compound can be synthesized in good yield using simple and readily available reagents. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for research on (E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile. One of the most promising areas of research is the development of new organic semiconductors based on this compound. It is also possible that this compound could find applications in other fields such as catalysis and materials science. Further studies are needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
The synthesis of (E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves the reaction of 4-methylbenzenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product in good yield.
Scientific Research Applications
(E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. It has been demonstrated that (E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can be used as a building block for the synthesis of organic semiconductors with high charge mobility and excellent stability.
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-13-3-7-15(8-4-13)11-17(12-18)21(19,20)16-9-5-14(2)6-10-16/h3-11H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCAJMJXIMHERF-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)


![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
